Mebeverine

Catalog No.
S534861
CAS No.
3625-06-7
M.F
C25H35NO5
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebeverine

CAS Number

3625-06-7

Product Name

Mebeverine

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate

Molecular Formula

C25H35NO5

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3

InChI Key

VYVKHNNGDFVQGA-UHFFFAOYSA-N

SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC

solubility

Soluble in DMSO

Synonyms

4-(ethyl-(4-methoxy-alpha-methylphenethyl)aminobutyl) veratrate, duspatalin, mebeverine, mebeverine hydrochloride, spasmotalin

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC

The exact mass of the compound Mebeverine is 429.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. It belongs to the ontological category of methoxybenzoic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Irritable Bowel Syndrome (IBS)

Specific Scientific Field: Gastroenterology

Summary of the Application: Mebeverine is an antispasmodic agent used for the symptomatic treatment of abdominal pain caused by intestinal smooth muscle spasms and intestinal functional disorders in the course of IBS .

Methods of Application or Experimental Procedures: Major electronic medical databases, including PubMed, EMBASE, and Cochrane, were systematically searched from January 1965 to January 2021 . The studies included in the systematic review ranged from randomized trials to observational retrospective studies .

Results or Outcomes: Twenty-two studies met the inclusion criteria. Six studies reported a significant decrease in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001). Some of the included studies also showed significant improvements in abnormal bowel habits, abdominal distension, as well as stool frequency and consistency . Adverse events were rare and associated mainly with IBS symptoms .

Application in Post-cholecystectomy Gastrointestinal Spasms

Summary of the Application: Mebeverine has been investigated for the treatment of post-cholecystectomy gastrointestinal spasms .

Methods of Application or Experimental Procedures: A prospective, multicenter, non-comparative, observational program was designed to assess the effectiveness of a 2-6 weeks treatment with Mebeverine 200mg twice a day (BID) and changes in quality of life in patients with post-cholecystectomy gastrointestinal spasms .

Results or Outcomes: The results of the study demonstrate that Mebeverine therapy leads to an effective elimination of clinical symptoms associated with post-cholecystectomy GI-spasm disorders, like abdominal pain, symptoms of dyspepsia, and stool disorders . A more marked change in values was observed during prolonged (up to 6 weeks) therapy .

Application in Functional Dyspepsia

Specific Scientific Field: Gastroenterology

Summary of the Application: Functional dyspepsia (FD) is a prevalent gastrointestinal disorder of the gastroduodenal region that presents with upper abdominal symptoms unexplained by the presence of organic disease . Mebeverine has been studied as a prokinetic agent for the treatment of FD .

Methods of Application or Experimental Procedures: Systematic reviews and network meta-analyses were conducted on major electronic medical databases, including PubMed, EMBASE, Cochrane Library, and Web of Science . The studies included randomized controlled trials investigating the use of prokinetics in adult FD patients .

Results or Outcomes: The network meta-analysis showed that metoclopramide had a higher total efficacy rate than mosapride, domperidone, itopride, acotiamide, and placebo. Cinitapride had a higher total efficacy rate than mosapride and placebo . Cinitapride had lower risk of total adverse events than domperidone .

Application in Diverticular Disease

Specific Scientific Field: Gastroenterology

Summary of the Application: Diverticular disease is a common condition characterized by the formation of bulges or sacs (diverticula) in the wall of the colon . Mebeverine has been used to help manage the symptoms of diverticular disease, particularly abdominal cramping .

Methods of Application or Experimental Procedures: The management of diverticular disease often involves a combination of dietary modifications, lifestyle changes, and pharmacological treatments such as analgesics, aminosalicylates, antibiotics, and antispasmodics like Mebeverine .

Results or Outcomes: Patients with diverticular disease often report a reduction in symptoms such as abdominal cramping when treated with Mebeverine .

Application in Non-ulcer Dyspepsia

Summary of the Application: Non-ulcer dyspepsia can cause a variety of symptoms, including abdominal pain, bloating, nausea, and vomiting . Many patients with non-ulcer dyspepsia have multiple somatic complaints, as well as symptoms of anxiety and depression . Mebeverine has been studied as a prokinetic agent for the treatment of non-ulcer dyspepsia .

Methods of Application or Experimental Procedures: Systematic reviews and network meta-analyses were conducted on major electronic medical databases, including PubMed, EMBASE, Cochrane Library, and Web of Science . The studies included randomized controlled trials investigating the use of prokinetics in adult non-ulcer dyspepsia patients .

Results or Outcomes: The network meta-analysis showed that metoclopramide had a higher total efficacy rate than mosapride, domperidone, itopride, acotiamide, and placebo . Cinitapride had a higher total efficacy rate than mosapride and placebo . Cinitapride had lower risk of total adverse events than domperidone .

Application in Chronic Abdominal Pain

Summary of the Application: Chronic abdominal pain is a common gastrointestinal (GI) symptom that characterizes many functional GI disorders/ disorders of gut-brain interaction, including irritable bowel syndrome, functional dyspepsia, and centrally mediated abdominal pain syndrome . The symptoms of abdominal pain in these highly prevalent disorders are often treated with antispasmodic agents like Mebeverine .

Methods of Application or Experimental Procedures: The management of chronic abdominal pain often involves a combination of dietary modifications, lifestyle changes, and pharmacological treatments such as analgesics, aminosalicylates, antibiotics, and antispasmodics like Mebeverine .

Results or Outcomes: Patients with chronic abdominal pain often report a reduction in symptoms such as abdominal cramping when treated with Mebeverine .

Mebeverine is an antispasmodic medication primarily used to alleviate symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders. It functions by relaxing the smooth muscles in the gastrointestinal tract, thereby reducing spasms and associated discomfort such as abdominal pain, cramps, and bloating . The compound is typically administered orally and is available in various formulations, including tablets and slow-release capsules .

The exact mechanism by which mebeverine works is not fully understood []. It is classified as an antispasmodic, indicating it relaxes smooth muscle contractions []. While initially thought to be an anticholinergic (affecting acetylcholine signaling), its mechanism seems more complex []. Research suggests it may directly act on smooth muscle in the gut, potentially affecting calcium channels or muscarinic receptors, or even having a local anesthetic effect [].

Mebeverine has the chemical formula C25H35NO5C_{25}H_{35}NO_{5} and a molar mass of approximately 429.557 g/mol. It is classified as a p-methoxybenzoic acid derivative, which implies that it contains a methoxy group attached to a benzoic acid structure . The compound undergoes metabolic reactions primarily through hydrolysis by esterases, leading to its metabolites being excreted via urine .

Mebeverine was first synthesized in the 1960s as a second-generation analog of papaverine. The synthesis involves several steps including the formation of the p-methoxybenzoate ester and subsequent modifications to achieve the final structure. Specific synthetic pathways may vary but generally include reactions that form the necessary functional groups while maintaining the integrity of the aromatic system .

Mebeverine is primarily used for the symptomatic treatment of IBS, helping to relieve painful stomach cramps, bloating, and other gastrointestinal discomforts. Additionally, it has been investigated for use in conditions such as post-cholecystectomy gastrointestinal spasms . While it is available by prescription in many regions, some formulations can be purchased over-the-counter for IBS management .

Mebeverine shares similarities with several other antispasmodic agents used for treating gastrointestinal disorders. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
Hyoscine ButylbromideAnticholinergic; relaxes gut musclesMore systemic anticholinergic effects; used for acute abdominal pain
DicyclomineAnticholinergic; reduces muscle spasmsHas more pronounced central nervous system effects
Pinaverium BromideCalcium channel blocker; relaxes gut musclesPrimarily acts on calcium channels; less commonly used
Alverine CitrateDirectly relaxes smooth muscleSimilar but less effective in some IBS cases compared to Mebeverine

Mebeverine stands out due to its targeted action on smooth muscle without significant systemic side effects, making it particularly suitable for chronic conditions like IBS .

Melting Point Determination and Polymorphic Forms

Mebeverine exhibits distinct melting point characteristics depending on its molecular form and crystalline state. The compound exists primarily in two pharmaceutical forms: the free base and the hydrochloride salt, each displaying different thermal properties [1] [2] [3] [4] [5].

Table 1: Melting Point Determinations for Mebeverine Forms

FormMelting Point (°C)Reference/Method
Mebeverine HCl (Free base)129-131ChemicalBook/CAS
Mebeverine HCl (Salt)105-107ChemicalBook
Mebeverine HCl (Salt)135Safety Data Sheet
Mebeverine HCl (Salt)131.6Experimental Study
Mebeverine HCl (Salt)129-131CAS Common Chemistry

The free base form of mebeverine demonstrates a melting point range of 129-131°C, which represents the thermodynamically stable crystalline form under standard conditions [3] [6]. The hydrochloride salt exhibits more variable melting point data, ranging from 105-107°C to 135°C, depending on the specific polymorphic form and analytical conditions employed [1] [2] [7] [8] [4] [5].

Differential scanning calorimetry analysis reveals that mebeverine hydrochloride undergoes a single endothermic transition corresponding to melting, with no apparent polymorphic transitions observed in the temperature range studied [9] [5]. The variation in reported melting points suggests the potential existence of pseudopolymorphic forms or different hydration states of the hydrochloride salt, although comprehensive polymorphic screening studies specific to mebeverine have not been extensively documented in the available literature.

Solubility Profile Across pH Gradients

Mebeverine demonstrates markedly different solubility characteristics between its free base and hydrochloride salt forms, with significant pH-dependent behavior influencing its dissolution properties [1] [2] [10] [11] [12].

Table 2: Solubility Profile of Mebeverine Across Different Media

MediumSolubilityNotes
Water (HCl salt)Very soluble/Freely solubleHCl salt is highly water soluble
DMSO (HCl salt)≥ 155 mg/mL (332.61 mM)Good organic solvent solubility
Ethanol 96% (HCl salt)Freely solubleGood alcohol solubility
Diethyl ether (HCl salt)Nearly insolublePoor ether solubility
Water (free base)Essentially insolubleFree base poorly water soluble

Table 3: Fundamental Thermodynamic Properties of Mebeverine

PropertyValueConditions/Notes
Molecular Weight (free base)429.55 g/molC₂₅H₃₅NO₅
Molecular Weight (HCl salt)466.01 g/molC₂₅H₃₅NO₅·HCl
Boiling Point (predicted)543.8±50.0°CAt 760 mmHg
Density (predicted)1.074±0.06 g/cm³Predicted value
pKa (predicted)9.51±0.50Predicted value
Log P4.87-4.89Free base form

The free base form exhibits essentially negligible water solubility due to its high lipophilicity (Log P = 4.87-4.89) and lack of ionizable protons under neutral pH conditions [2] [13] [14]. Conversely, the hydrochloride salt demonstrates excellent aqueous solubility across a wide pH range, with particularly enhanced dissolution in acidic media where protonation of the tertiary amine group maintains the ionic character [1] [15] [10] [8].

The pKa value of approximately 9.51 indicates that mebeverine exists predominantly in its protonated, water-soluble form under physiological pH conditions [1] [3] [14]. This pH-dependent solubility profile has significant implications for pharmaceutical formulation development, particularly for sustained-release dosage forms designed for colonic delivery [10] [16] [11].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments (¹H/¹³C DEPT Analysis)

Comprehensive nuclear magnetic resonance analysis of mebeverine provides detailed structural elucidation through both ¹H and ¹³C spectroscopic techniques, with DEPT (Distortionless Enhancement by Polarization Transfer) analysis enabling precise carbon multiplicity determination [17] [18] [19].

Table 4: Key ¹³C NMR Chemical Shift Assignments for Mebeverine

Carbon Position¹³C Chemical Shift (ppm)Assignment Notes
C1 (Carbonyl)166Ester carbonyl
C100 (Aromatic)133Aromatic quaternary
C200, C600 (Aromatic)130, 123Aromatic CH
C400, C40 (Methoxy-OMe)56, 56Aromatic methoxy groups
C30 (Methoxy-OMe)55Aromatic methoxy
C2 (OCH2)65Ester OCH2
C6 (NCH)57Tertiary N-CH
C5 (NCH2)49N-CH2 chain
Cb (NCH2)44N-CH2 ethyl
C7 (NCH2)39CH2 chain
C3, C4 (CH2)27, 26Aliphatic CH2
Cg, Ca (CH3)14Terminal CH3 groups

The ¹³C nuclear magnetic resonance spectrum of mebeverine reveals twenty-five distinct carbon environments corresponding to its molecular formula C₂₅H₃₅NO₅ [17] [20] [21] [22]. The ester carbonyl carbon appears characteristically downfield at 166 ppm, while the aromatic carbons of the veratric acid and methoxyphenyl moieties resonate between 110-158 ppm [17].

DEPT analysis distinguishes carbon multiplicities with CH₃ carbons (methyl groups) appearing as positive peaks in DEPT-135 experiments, CH₂ carbons (methylene) appearing as negative peaks, and CH carbons (methine) showing positive signals in both DEPT-90 and DEPT-135 sequences [23] [24] [25] [26] [27]. The quaternary aromatic carbons are identified by their absence in DEPT spectra while remaining visible in broadband-decoupled ¹³C spectra.

¹H nuclear magnetic resonance analysis reveals characteristic multiplicities for each proton environment, with aromatic protons appearing between 6.7-7.4 ppm, methoxy protons as singlets around 3.8-3.9 ppm, and aliphatic protons distributed throughout the 0.9-4.2 ppm range [17] [18]. The integration patterns confirm the molecular composition and support structural assignments derived from ¹³C analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of mebeverine under electron ionization conditions produces characteristic fragmentation patterns that facilitate structural confirmation and metabolite identification [28] [29] [30] [31] [32] [33].

The molecular ion peak appears at m/z 429 for the free base form, corresponding to the intact mebeverine molecule [28] [33]. Primary fragmentation pathways involve cleavage at the ester linkage, producing the veratric acid fragment (m/z 182) and the amino alcohol portion [28]. Alpha cleavage adjacent to the nitrogen atom generates stable iminium ions, while McLafferty rearrangement processes contribute to the formation of characteristic low-mass fragments [29] [31] [32].

Tandem mass spectrometry experiments reveal that mebeverine undergoes predictable fragmentation sequences, with initial loss of alkyl groups followed by aromatic ring cleavages [28] [30]. The base peak typically corresponds to the methoxybenzyl cation (m/z 121), formed through benzylic cleavage and stabilized by resonance with the methoxy substituent [28] [31].

These fragmentation patterns prove essential for identifying mebeverine metabolites in biological samples, particularly the primary hydrolysis products veratric acid and mebeverine alcohol [28] [34]. The mass spectrometric fingerprint serves as a definitive analytical tool for pharmaceutical quality control and forensic identification purposes.

Stability Under Environmental Stressors

Photolytic Degradation Pathways

Mebeverine demonstrates variable photostability depending on the irradiation conditions and environmental matrix, with degradation mechanisms involving both direct photolysis and hydroxyl radical-mediated oxidation [35] [36] [37] [38].

Table 5: Stability Profile Under Environmental Stressors

Stress ConditionDegradation (%)Primary Degradation ProductsKinetics
Neutral aqueous (48h reflux)<1MinimalStable
Acidic hydrolysis (1M HCl, 1h reflux)>3Veratric acid + mebeverine alcoholFirst-order
Basic hydrolysis (0.1M NaOH, 6h RT)>3Veratric acid + mebeverine alcoholFirst-order
Oxidative (30% H2O2, 24h, 70°C)>15Multiple oxidation productsFirst-order (k=0.017 h⁻¹ at 70°C)
UV light (24h)<1StableStable
Heat (90°C, 7 days)<1StableStable

Table 6: Photolytic Degradation Kinetics

Irradiation SourceHalf-life (min)Rate Constant (min⁻¹)Mechanism
TQ 150 (238-579 nm)2.10.21-0.33Hydroxyl radical mediated
TNN 15-32 (253 nm)<2.1>0.33Direct photolysis + - OH
UV Chamber (24h)No significant degradationN/AMinimal photolytic degradation

Under controlled photocatalytic conditions using titanium dioxide as a photocatalyst, mebeverine undergoes rapid degradation with a half-life of approximately 2.1 minutes under polychromatic irradiation (238-579 nm) [35]. The degradation kinetics follow first-order behavior, with rate constants ranging from 0.21 to 0.33 min⁻¹ depending on the specific irradiation conditions and catalyst concentration [35].

Monochromatic UV irradiation at 253 nm produces even more rapid degradation, with over 98% removal achieved within 30 minutes [35]. The mechanism involves both direct photolysis of the aromatic chromophores and indirect oxidation through hydroxyl radicals generated by photocatalytic processes [35]. The presence of 2-propanol as a hydroxyl radical scavenger significantly inhibits the degradation rate, confirming the importance of radical-mediated pathways [35].

Under standard pharmaceutical storage conditions with normal ambient lighting, mebeverine exhibits excellent photostability with minimal degradation observed over extended periods [37] [38] [39]. This stability profile supports its suitability for conventional pharmaceutical packaging without requiring specialized light-protective measures.

Hydrolytic Stability in Aqueous Media

Mebeverine demonstrates significant susceptibility to hydrolytic degradation under both acidic and basic conditions, with the ester linkage serving as the primary site of chemical cleavage [39] [40] [41] [34] [42] [43].

Under neutral aqueous conditions, mebeverine exhibits remarkable stability with less than 1% degradation observed after 48 hours of reflux conditions [39] [41]. This stability makes it suitable for aqueous pharmaceutical formulations at physiological pH values.

Acidic hydrolysis proceeds through acid-catalyzed ester cleavage, producing veratric acid (3,4-dimethoxybenzoic acid) and mebeverine alcohol as the primary degradation products [39] [41] [34]. The reaction follows first-order kinetics with temperature-dependent rate constants. In 1 M hydrochloric acid under reflux conditions, significant degradation occurs within one hour [39] [41].

Basic hydrolysis represents the most aggressive degradation pathway, with rapid ester cleavage occurring even at room temperature in 0.1 M sodium hydroxide [39] [41] [42]. The alkaline hydrolysis mechanism involves nucleophilic attack on the ester carbonyl by hydroxide ions, resulting in quantitative conversion to the corresponding carboxylate and alcohol products.

The hydrolytic degradation patterns have significant implications for pharmaceutical formulation stability, particularly for modified-release dosage forms designed to resist gastric conditions while releasing drug content in the intestinal environment [10] [16] [11]. The rapid hydrolysis in biological systems contributes to the extensive first-pass metabolism observed clinically, where intact mebeverine is rarely detected in plasma following oral administration [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

429.25152322 g/mol

Monoisotopic Mass

429.25152322 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7F80CC3NNV

Related CAS

2753-45-9 (hydrochloride)

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AA - Synthetic anticholinergics, esters with tertiary amino group
A03AA04 - Mebeverine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

3625-06-7

Wikipedia

Mebeverine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

A Randomized Trial to Examine the Utility of Mebeverine on the Early Return of Continence Following Orthotopic Bladder Substitution

Abdelwahab Hashem, Hassan Abol-Enein, Mahmoud Laymon, Mohamed M Abdellutif, Mohamed Ramez, Mohamed T Taha, Ahmed S El-Hefnawy, Ahmed Mosbah
PMID: 33350325   DOI: 10.1097/JU.0000000000001526

Abstract

We assessed the effect of mebeverine in the enhancement of the orthotopic bladder substitute continence.
A randomized trial was carried out for incontinent adult male patients during the first year post-orthotopic bladder substitute surgery. Patients were allocated to receive mebeverine 135 mg or placebo 3 times a day for only 3 months. The primary outcome was to compare the continence improvement between groups, assessed by the urinary domain of the Bladder Cancer Index and sanitary pad use. The secondary outcomes were to assess the safety of the drugs used.
In placebo group 47 and in mebeverine group 52 patients completed followup. The median (range) interval time between orthotopic bladder substitute surgery and starting treatment was 7 (3-10) months and 6.5 (3-10) months in the placebo and mebeverine group, respectively (p=0.3). Compared to the baseline evaluation, the 3-month urinary domain of Bladder Cancer Index scores improved in both groups with significant improvement in the mebeverine group. The mean±SD 3-month urinary domain of Bladder Cancer Index was 67.79±13.05 and 83.27±12.21 in the placebo and mebeverine group, respectively (p <0.001). Also, the 3-month patient pad use decreased to 30 (63.8%) and 19 (36.5%) patients in the placebo and mebeverine group, respectively (p=0.007). Constipation occurred in 1 (2.1%) and 3 (5.8%) patients in the placebo and mebeverine group, respectively; abdominal distention occurred in 2 (3.8%) in the mebeverine group (p=0.25).
Mebeverine accelerated continence development in male patients with ileal orthotopic bladder substitute during the first year post-orthotopic bladder substitute construction.


Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study

Ramesh R Rai, Sandeep Nijhawan
PMID: 33642357   DOI: 10.4103/sjg.SJG_266_20

Abstract

Drotaverine and Mebeverine are used for alleviating the pain of IBS, but the evidence for their efficacy is scarce. In this randomised control study, we evaluated and compared their efficacy in improving severity, frequency of pain and its associated symptoms.
Patients fulfilling the ROME III criteria of IBS were evaluated in this randomised control trial during 4 weeks of treatment. Group A (n = 100) received 80 mg Drotaverine and Group B (n = 100) received 135 mg Mebeverine three times a day, 1 hour before meals. Primary outcome measure was, the reduction in severity of pain (>30% reduction) assessed by VAS (0 to 10 scale) & PSS (patient symptoms scores).
The pain severity score fell from 6.02 to 4.8 on day 3 in Group A as compared to decrease from 6.72 to 6.62 in Group B (p < 0.01). This significant reduction in pain severity was observed till the end of the study, reducing from 6.02 to 1.78 (74% reduction) in Group A compared to 6.72 to 3.62 (46.1% reduction) in Group B (p < 0.05). There was a significant reduction in pain frequency, straining on stool, a change in one score in Bristol stool chart (BSC), achievement of complete spontaneous smooth bowel movement in Group A, compared to Group B patients. A significant improvement in Patient's evaluation of Global Assessment of Symptoms (p < 0.05) and Patient Assessment of Constipation - Quality Of Life (PAC-QOL) (p < 0.01) was observed in Group A compared to Group B.
Drotaverine was significantly superior in efficacy as compared to Mebeverine in alleviating pain severity (starting from day 3), frequency and stools-elated symptoms of IBS.


False-positive urine screen test for MDMA in a patient exposed to mebeverine

Francesca Bedussi, Elisabetta Acerbis, Roberta Noseda, Davide Demagistri, Emanuela Zamprogno, Alessandro Ceschi
PMID: 33200465   DOI: 10.1111/bcp.14624

Abstract




Revitalizing the local anesthetic effect of Mebeverine hydrochloride via encapsulation within ethosomal vesicular system

Azza A Hasan, Rasha M Samir, Samir S Abu-Zaid, Amr S Abu Lila
PMID: 32590242   DOI: 10.1016/j.colsurfb.2020.111208

Abstract

Mebeverine hydrochloride (MBH) is an antispasmodic drug that holds the potential to exert a local anesthetic action via blocking voltage operated sodium channels. However, its local anesthetic activity was not yet exploited due its poor skin permeability. Nanocarriers have emerged as efficient vehicles for delivering both lipophilic and hydrophilic drugs through the stratum corneum. In this study, therefore, the efficacy of ethosomes for delivering MBH via skin for local anesthetic effect was investigated. The ethosomes were formulated, optimized and characterized for particle size, zeta potential, entrapment efficiency and in vitro permeation studies. Then, the optimized formula was incorporated into Carbopol 940® gel and evaluated for skin irritation and in vivo local anesthetic action. Ethosomes were spherical in shape with vesicle sizes varied from 308.2 ± 18.2 nm to 78.8 ± 8.6 nm and entrapment efficiencies of 18-65%. In vitro drug permeation across rabbit ear skin revealed enhanced drug permeation and higher transdermal flux with ethosomal formulations, compared to aqueous drug solution. In addition, an ethosomal gel of optimized formula showed a potent local anesthetic effect as manifested by a 2.3-fold increase in the area under the efficacy curve (AUEC) of MBH loaded ethosomal gel, compared to the MBH gel. Furthermore, skin irritation experiments demonstrated that MBH ethosomal gel induced neither erythema nor edema upon application to rabbit skin. Collectively, MBH loaded ethosomal vesicles might represent a promising delivery vehicle for safe and efficient local anesthetic effect.


Multivariate optimization of mebeverine analysis using molecularly imprinted polymer electrochemical sensor based on silver nanoparticles

Azizollah Nezhadali, Golnar Ahmadi Bonakdar
PMID: 30648584   DOI: 10.1016/j.jfda.2018.05.002

Abstract

Thin film of a moleculary imprinted polymer (MIP) based on electropolymerization method with sensitive and selective binding sites for mebeverine (MEB) was developed. This film was cast on pencil graphite electrode (PGE) by electrochemical polymerization in solution of pyrrole (PY) and template MEB via cyclic voltammetry scans and further electrodeposition of silver nanoparticles (AgNPs). Several parameters controlling the performance of the silver nano particles MIP pencil graphite electrode (AgNPs-MIP-PGE) including concentration of PY(mM) concentration of mebeverine (mM), number of cycles in electropolymerization, scan rate of CV process (mV. s
), deposition time of AgNPs on to the MIP surface (s), stirring rate of loading solution (rpm), electrode loading time (min), pH of Britton-Robinson Buffer (BRB) solution were examined and optimized using multivariate optimization methods such as Plackett-Burman design (PBD) and central composite design (CCD). Two dynamic linear ranges of concentration for the MIP sensor were obtained as. 1 × 10
to 1 × 10
and 1 × 10
to1 × 10
M with the limit of detection (LOD) of 8.6 × 10
M (S/N = 3). The proposed method was successfully intended for the determination of MEB in real samples (serum, capsule). The sensor was showed highly reproducible response (RSD 1.1%) to MEB concentration.


Stability of Acetazolamide, Baclofen, Dipyridamole, Mebeverine Hydrochloride, Propylthiouracil, Quinidine Sulfate, and Topiramate Oral Suspensions in SyrSpend SF PH4

Anderson de Oliveira Ferreira, Hudson Polonini, Sharlene Loures da Silva, Natália Cristina Buzinari Aglio, Jordana Abreu, Brandão Marcos Antônio Fernandes
PMID: 28719377   DOI:

Abstract

The objective of this study was to evaluate the stability of 7 commonly used active pharmaceutical ingredients compounded in oral suspensions using an internationally used suspending vehicle (SyrSpend SF PH4): acetazolamide 25.0 mg/mL, baclofen 10.0 mg/mL, dipyridamole 10.0 mg/mL, mebeverine hydrochloride 10.0 mg/mL, propylthiouracil 5.0 mg/mL, quinidine sulfate 10.0 mg/mL, and topiramate 5.0 mg/mL. All suspensions were stored both at controlled refrigerated (2°C to 8°C) and room temperature (20°C to 25°C). Stability was assessed by measuring the percentage recovery at varying time points throughout a 90-day period. Active pharmaceutical ingredient quantification was performed by ultraviolet (UV) high-performance liquid chromatography, via a stability-indicating method. Given the percentage of recovery of the active pharmaceutical ingredients within the suspensions, the beyond-use date of the final products (active pharmaceutical ingredient + vehicle) was at least 90 days for all suspensions with regards to both temperatures. This suggests that SyrSpend SF PH4 is suitable for compounding active pharmaceutical ingredients from different pharmacological classes.


Effectiveness of mebeverine in patients with post-cholecystectomy gastrointestinal spasm: results of prospective observational program "odyssey"

I V Maev, Yu A Kucheravy, V V Tsukanov, E Yu Eremnia, D N Andreev, S R Abdulhakov, V A Akhmedov, S S Batskov, A V Vasyutin, E S V'yuchnova, D N Ivanchenko, E V Luzina, O V Krapivnaya, E V Onuchina, M F Osipenko, V I Simanenkov, Yu L Tonkih, N M Khomeriki, A E Shklyaev, A V Akimov, K A Sokolov
PMID: 30701938   DOI: 10.26442/terarkh201890840-47

Abstract

To assess the effectiveness of mebeverine 200 mg BID in patients with post-cholecystectomy gastrointestinal spasm not requiring surgical treatment.
218 patients were included in 16 clinical centers in 14 cities in Russia. All patients had post-cholecystectomy gastrointestinal spasms, not requiring surgical treatment and received mebeverine (Duspatalin®) 200 mg BID. The observational assessment period lasted from the moment of their inclusion into the study up to 6 weeks post inlusion. The therapy results were evaluated using visual analog scales (GPA and 11-point numeric rating scale) by patient self-assessment of the dynamics of spasm/discomfort and other post-cholecystectomic gastrointestinal symptoms after 2 and 6 weeks of treatment. Gastrointestinal Quality of Life Index (GIQLI) was used to assess patient quality of life.
All 218 patients completed the 2-week mebeverine treatment course, 101 of them finished the 6-week course ("prolonged population"). Significant positive changes in the relief of abdominal pain and dyspepsia were noted as well as normalization of stool frequency and consistency. A more marked change in values was observed during prolonged (up to 6 weeks) therapy. Both 2-week and 6-week mebeverine courses led to a normalization of patient quality of life. After 6 week therapy, an effect of mebeverine on the quality of life 91% of patients was observed comparable to cholecystectomy itself, speficially related to the quality of life subscore 'symptoms'.
The results of our study demonstrate that mebeverine (Duspatalin®) therapy leads to an effective elimination of clinical symptoms associated with post-cholecystectomy GI-spasm disorders, like abdominal pain, symptoms of dyspepsia and stooldisorders. A more marked change in values was observed during prolonged (up to 6 weeks) therapy.


Effects of Trang Phuc Linh Plus-Food Supplement on Irritable Bowel Syndrome Induced by Mustard Oil

Thong T Nguyen, Duong T Dau, Dung C Nguyen, Huong T T G Nguyen, Phuong T B Ngo, Thai Q Nguyen, Bo Han, Ba X Hoang
PMID: 28406734   DOI: 10.1089/jmf.2016.0129

Abstract

Trang phuc linh plus (TPLP) is a food supplement product derived from dried extracts of herbal agents Atractylodes macrocephala, Poria cocos, Paeonia lactiflora, Phellodendron amurense, and added lactobacillus fermentum lysate (ImmuneGamma
) and 5-hydroxytryptophan. TPLP is a functional food used as adjunctive treatment for treating irritable bowel syndrome (IBS). However the biological effect and its mechanism of action in IBS have not been elucidated. In this study, we aimed to determine the pharmacological activities and mode of action of TPLP on IBS animal models. Mice were given a single administration of 5% mustard oil (MO) intracollonically. Acute colitis induction by MO resulted in later development of an IBS-like accelerated upper gastrointestinal transit in mice. Mice were treated with different does of TPLP and controls. Results showed that TPLP at the dose of 654 mg/kg/day given orally significantly decreased intestinal motility (IM) compared with the control animals. The effect was similar to Duspatalin (80 mg/kg/day) (Mebeverine Hydrochloride, an antispasmodic that helps to relieve the pain and discomfort associated with gastrointestinal spasms). Increased TPLP dose (1962 mg/kg/day) had a better effect on relief of IM than Duspatalin (80 mg/kg/day). TPLP also reduced peristalsis frequency and decreased fluid volume and electrolytes excretion in intestine tested in ex vivo models. Overall, TPLP may be an effective nutraceutical supplement for IBS.


Formulation, release characteristics, and bioavailability study of gastroretentive floating matrix tablet and floating raft system of Mebeverine HCl

Mohamed A El Nabarawi, Mahmoud H Teaima, Rehab A Abd El-Monem, Nagla A El Nabarawy, Dalia A Gaber
PMID: 28435220   DOI: 10.2147/DDDT.S131936

Abstract

To prolong the residence time of dosage forms within the gastrointestinal tract until all drug is released at the desired rate is one of the real challenges for oral controlled-release drug delivery systems. This study was designed to develop a controlled-release floating matrix tablet and floating raft system of Mebeverine HCl (MbH) and evaluate different excipients for their floating behavior and in vitro controlled-release profiles. Oral pharmacokinetics of the optimum matrix tablet, raft system formula, and marketed Duspatalin
200 mg retard as reference were studied in beagle dogs. The optimized tablet formula (FT-10) and raft system formula (FRS-11) were found to float within 34±5 sec and 15±7 sec, respectively, and both remain buoyant over a period of 12 h in simulated gastric fluid. FT-10 (Compritol/HPMC K100M 1:1) showed the slowest drug release among all prepared tablet formulations, releasing about 80.2% of MbH over 8 h. In contrast, FRS-11 (Sodium alginate 3%/HPMC K100M 1%/Precirol 2%) had the greatest retardation, providing sustained release of 82.1% within 8 h. Compared with the marketed MbH product, the C
of FT-10 was almost the same, while FRS-11 maximum concentration was higher. The t
was 3.33, 2.167, and 3.0 h for marketed MbH product, FT-10, and FRS-11, respectively. In addition, the oral bioavailability experiment showed that the relative bioavailability of the MbH was 104.76 and 116.01% after oral administration of FT-10 and FRS-11, respectively, compared to marketed product. These results demonstrated that both controlled-released floating matrix tablet and raft system would be promising gastroretentive delivery systems for prolonging drug action.


Explore Compound Types